molecular formula C21H28N2O2 B1670144 Decloxizine CAS No. 3733-63-9

Decloxizine

Katalognummer: B1670144
CAS-Nummer: 3733-63-9
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: OXBBIHZWNDPBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Decloxizine, also known as UCB-1402 or NSC289116, primarily targets the Histamine 1 receptor (H1 receptor) . The H1 receptor plays a crucial role in allergic reactions and inflammatory responses. By antagonizing this receptor, this compound can alleviate symptoms associated with allergies and inflammation.

Mode of Action

As a Histamine 1 receptor antagonist , this compound works by binding to the H1 receptor, thereby preventing histamine, a compound involved in local immune responses, from binding to these receptors . This action inhibits the effects of histamine, reducing symptoms such as inflammation, itching, and bronchoconstriction.

Pharmacokinetics

It is known that after oral administration, the drug starts to take effect within approximately 30 minutes to 1 hour . It has a relatively long duration of action, maintaining its effects for 6 to 12 hours . The drug undergoes hepatic metabolism and is excreted through urine, feces, and sweat .

Result of Action

The primary result of this compound’s action is the alleviation of allergic symptoms . By blocking the H1 receptor, this compound prevents histamine from causing inflammation and other allergic reactions. This makes it effective in treating conditions such as chronic urticaria, asthma, and bronchitis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, factors such as pH levels can impact the drug’s stability and efficacy . More research is needed to fully understand how different environmental factors influence the action of this compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Decloxizin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur beinhalten, die einen Piperazinring umfasst.

Industrielle Produktionsmethoden: Die industrielle Produktion von Decloxizin beinhaltet oft die Herstellung seiner Hydrochloridsalzform, um seine Stabilität und Löslichkeit zu erhöhen. Der Prozess umfasst die Reaktion von Decloxizinbase mit Salzsäure, gefolgt von Kristallisation, um Decloxizinhydrochlorid zu erhalten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Decloxizin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der primäre Wirkmechanismus von Decloxizin dreht sich um seine Fähigkeit, die Wirkung von Histamin zu hemmen, einer natürlich vorkommenden Verbindung im Körper, die an Immunreaktionen beteiligt ist. Histamin bindet an H1-Rezeptoren, die sich auf verschiedenen Zelltypen befinden, einschließlich derer in den Nasengängen, der Haut und den Atemwegen. Diese Bindung löst eine Kaskade von Ereignissen aus, die zu klassischen Allergiesymptomen wie Juckreiz, Schwellung und Schleimproduktion führen. Decloxizin wirkt als Antagonist dieser H1-Rezeptoren und blockiert effektiv die Bindung von Histamin und die Einleitung seiner Wirkungen . Darüber hinaus kann Decloxizin entzündungshemmende Eigenschaften aufweisen, indem es die Freisetzung bestimmter proinflammatorischer Zytokine hemmt .

Ähnliche Verbindungen:

Vergleich: Decloxizin ist unter den Antihistaminika einzigartig, da es sowohl als Antihistaminikum als auch als entzündungshemmendes Mittel wirkt. Im Gegensatz zu Antihistaminika der ersten Generation wie Diphenhydramin passiert Decloxizin die Blut-Hirn-Schranke nicht so leicht, wodurch zentrale Nebenwirkungen wie Schläfrigkeit minimiert werden . Im Vergleich zu anderen Antihistaminika der zweiten Generation wie Loratadin und Cetirizin bieten die potenziellen entzündungshemmenden Eigenschaften von Decloxizin einen zusätzlichen Vorteil bei der langfristigen Behandlung chronischer Allergien .

Vergleich Mit ähnlichen Verbindungen

Comparison: Decloxizine is unique among antihistamines due to its dual action as both an antihistamine and an anti-inflammatory agent. Unlike first-generation antihistamines like Diphenhydramine, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects such as drowsiness . Compared to other second-generation antihistamines like Loratadine and Cetirizine, this compound’s potential anti-inflammatory properties provide an added benefit in the long-term management of chronic allergic conditions .

Biologische Aktivität

Decloxizine, also known as UCB-1402 or NSC289116, is a compound classified as a histamine H1 receptor antagonist . It has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC21_{21}H28_{28}N2_{2}O2_{2}
Molecular Weight340.459 g/mol
CAS Number3733-63-9
Density1.1 ± 0.1 g/cm³
Boiling Point472.4 ± 40.0 °C at 760 mmHg
Flash Point239.5 ± 27.3 °C

This compound acts primarily as an antagonist at the histamine H1 receptor , which plays a crucial role in various physiological processes, including allergic responses and neurotransmission. By inhibiting this receptor, this compound can modulate several signaling pathways associated with inflammation and neuronal signaling.

Signaling Pathways

  • GPCR/G Protein Signaling : this compound interacts with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that affect cellular responses to histamine.
  • MAPK/ERK Pathway : The compound may also impact the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities beyond its antihistaminic properties:

  • Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
  • Antitumor Activity : Preliminary findings indicate potential antitumor effects, particularly in certain cancer cell lines, suggesting a role in cancer therapeutics.

Case Studies

  • Neuroprotection in Animal Models :
    • A study evaluated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results showed a significant reduction in neuronal loss and improvement in motor function compared to control groups.
  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines demonstrated that this compound induced apoptosis and inhibited proliferation at specific concentrations, indicating its potential as an anticancer agent.

Cytotoxicity Profile

A high-throughput screening identified that this compound exhibited cytotoxic effects on specific cancer cell lines without significant toxicity to normal cells, highlighting its selectivity.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

  • High-Throughput Screening Results : A comprehensive screening involving over 3,000 compounds identified this compound as a promising candidate for further investigation due to its selective cytotoxicity against tumor cells while sparing normal cells .
  • Histamine Receptor Interaction Studies : Binding assays confirmed that this compound has a high affinity for H1 receptors, corroborating its classification as an H1 antagonist .

Eigenschaften

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBIHZWNDPBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13073-96-6 (di-hydrochloride)
Record name Decloxizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40190777
Record name Decloxizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3733-63-9
Record name 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3733-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decloxizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decloxizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decloxizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECLOXIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.00 g of 1-(diphenylmethyl)piperazine was dissolved in 10 ml of N,N-dimethylformamide; 0.42 ml of 2-(2-chloroethoxy)ethanol, 0.59 g of sodium iodide and 0.66 g of potassium carbonate were added, followed by stirring at 100° C. for 1 hour. Ice water was added, followed by extraction with ethyl ether; the extract was washed with saline and dried with magnesium sulfate. After the dry product was concentrated under reduced pressure, the residue was subjected to silica gel column chromatography and eluted with dichloromethane:ethyl acetate:methanol (10:10:1). The desired fraction was collected and concentrated to yield 1.47 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

71.7 g (284 mmol) benzhydrylpiperazine, 45 g (361 mmol) 2-(2-chloroethoxy)-ethanol, 43.2 g (312 mmol) potassium carbonate and 9.4 g (57 mmol) potassium iodide are stirred in 400 ml absolute DMF for 8 hours at 75° C. After cooling, the solution is concentrated under vacuum. The residue is distributed between acetic acid ethyl ester and water. The aqueous phase is extracted twice with acetic acid ethyl ester and the combined organic phases are washed three times with saturated sodium chloride solution. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum. The residue is chromatographically purified over silica gel with CHCl3/CH3OH (90/10): Yield 104 g.
Quantity
71.7 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decloxizine
Reactant of Route 2
Reactant of Route 2
Decloxizine
Reactant of Route 3
Reactant of Route 3
Decloxizine
Reactant of Route 4
Reactant of Route 4
Decloxizine
Reactant of Route 5
Reactant of Route 5
Decloxizine
Reactant of Route 6
Reactant of Route 6
Decloxizine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.